1-Ethylpropyl 2-pyridyl ketone
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Overview
Description
1-Ethylpropyl 2-pyridyl ketone is a chemical compound that belongs to the family of pyridine ketones. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 70-72°C. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpropyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with commercially available esters. The 2-lithiopyridine is formed by Br/Li exchange and reacts with the esters to obtain 2-pyridyl ketones in good yield at short reaction times . This method is rapid, reliable, and cost-efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow chemistry. This method integrates traditional synthesis operations and speeds up the process, making it environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpropyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridyl ketones.
Scientific Research Applications
1-Ethylpropyl 2-pyridyl ketone is widely used in scientific research due to its versatile chemical properties. It appears in bioactive molecules and natural products and serves as a precursor for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands used in asymmetric catalysis . Additionally, it is employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Mechanism of Action
The mechanism of action of 1-Ethylpropyl 2-pyridyl ketone involves its interaction with molecular targets through its ketone and pyridyl functional groups. These interactions can lead to the formation of complexes with transition metals, which can then participate in various catalytic processes . The compound’s ability to form stable chelated intermediates makes it valuable in catalysis and other chemical transformations .
Comparison with Similar Compounds
- Methyl 2-pyridyl ketone
- Phenyl-2-pyridyl ketone
Comparison: 1-Ethylpropyl 2-pyridyl ketone is unique due to its specific alkyl chain, which can influence its solubility and reactivity compared to other pyridyl ketones. The presence of the ethylpropyl group can also affect the compound’s steric and electronic properties, making it distinct in its applications and reactivity .
Properties
IUPAC Name |
2-ethyl-1-pyridin-2-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGHWSNVLZLRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641994 |
Source
|
Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860705-36-8 |
Source
|
Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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